2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Catalog No.
S548391
CAS No.
925701-49-1
M.F
C30H33N3O5S
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-mor...

CAS Number

925701-49-1

Product Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Molecular Formula

C30H33N3O5S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N

SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2,6-dimethylmorpholin-4-yl)-N-(5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)acetamide, KU 60019, KU-60019, KU60019

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6

Description

The exact mass of the compound KU-60019 is 547.21409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibition of ATM Kinase: Studies have shown KU-60019 to be a potent inhibitor of ATM kinase activity with an IC50 (half maximal inhibitory concentration) value of 6.3 nM . This indicates that KU-60019 can effectively block ATM kinase function at very low concentrations.

Selectivity and Specificity

An important aspect of KU-60019 research is its selectivity towards ATM compared to other kinases.

  • Minimal Off-Target Effects: Studies suggest that KU-60019 exhibits minimal off-target effects against a panel of other protein kinases, demonstrating good selectivity for ATM . This selectivity is crucial for its potential use as a research tool to specifically target ATM signaling pathways without affecting other cellular processes.

Impact on Cancer Cells

Research has explored the potential application of KU-60019 in cancer therapy.

  • Inhibition of Glioma Cell Migration and Invasion: Studies have shown that KU-60019 can inhibit the migration and invasion of human glioma cells in vitro . Glioma is an aggressive form of brain cancer, and understanding molecules that can limit the spread of these tumors is valuable for cancer research.

KU-60019 is a synthetic small molecule inhibitor of ataxia-telangiectasia mutated (ATM) kinase [, ]. It is an improved analog of KU-55933, exhibiting greater potency and selectivity for ATM inhibition []. ATM plays a critical role in the DNA damage response (DDR) pathway, and its inhibition holds promise for cancer therapy, particularly in combination with radiotherapy [, ].


Molecular Structure Analysis

The exact structure of KU-60019 is not publicly available. However, it is known to be a small organic molecule. Similar ATM inhibitors often contain aromatic rings and heterocyclic moieties, which are believed to interact with the ATP-binding pocket of the ATM kinase [].

KU-60019 acts as a potent and selective inhibitor of ATM kinase. It binds to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest [, ]. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

547.21409234 g/mol

Monoisotopic Mass

547.21409234 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IAN358A69K

Other CAS

925701-49-1

Wikipedia

Ku-60019

Dates

Modify: 2023-08-15
1: Vecchio D, Daga A, Carra E, Marubbi D, Baio G, Neumaier CE, Vagge S, Corvò R, Pia Brisigotti M, Louis Ravetti J, Zunino A, Poggi A, Mascelli S, Raso A, Frosina G. Predictability, efficacy and safety of radiosensitization of glioblastoma-initiating cells by the ATM inhibitor KU-60019. Int J Cancer. 2013 Dec 19. doi: 10.1002/ijc.28680. [Epub ahead of print] PubMed PMID: 24443327.
2: Zirkin S, Davidovich A, Don J. The PIM-2 kinase is an essential component of the ultraviolet damage response that acts upstream to E2F-1 and ATM. J Biol Chem. 2013 Jul 26;288(30):21770-83. doi: 10.1074/jbc.M113.458851. Epub 2013 Jun 11. PubMed PMID: 23760264; PubMed Central PMCID: PMC3724634.
3: Biddlestone-Thorpe L, Sajjad M, Rosenberg E, Beckta JM, Valerie NC, Tokarz M, Adams BR, Wagner AF, Khalil A, Gilfor D, Golding SE, Deb S, Temesi DG, Lau A, O'Connor MJ, Choe KS, Parada LF, Lim SK, Mukhopadhyay ND, Valerie K. ATM kinase inhibition preferentially sensitizes p53-mutant glioma to ionizing radiation. Clin Cancer Res. 2013 Jun 15;19(12):3189-200. doi: 10.1158/1078-0432.CCR-12-3408. Epub 2013 Apr 25. PubMed PMID: 23620409; PubMed Central PMCID: PMC3687028.
4: Golding SE, Rosenberg E, Adams BR, Wignarajah S, Beckta JM, O'Connor MJ, Valerie K. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control. Cell Cycle. 2012 Mar 15;11(6):1167-73. doi: 10.4161/cc.11.6.19576. Epub 2012 Mar 15. PubMed PMID: 22370485; PubMed Central PMCID: PMC3335919.
5: Gamper AM, Choi S, Matsumoto Y, Banerjee D, Tomkinson AE, Bakkenist CJ. ATM protein physically and functionally interacts with proliferating cell nuclear antigen to regulate DNA synthesis. J Biol Chem. 2012 Apr 6;287(15):12445-54. doi: 10.1074/jbc.M112.352310. Epub 2012 Feb 23. PubMed PMID: 22362778; PubMed Central PMCID: PMC3320994.
6: Raso A, Vecchio D, Cappelli E, Ropolo M, Poggi A, Nozza P, Biassoni R, Mascelli S, Capra V, Kalfas F, Severi P, Frosina G. Characterization of glioma stem cells through multiple stem cell markers and their specific sensitization to double-strand break-inducing agents by pharmacological inhibition of ataxia telangiectasia mutated protein. Brain Pathol. 2012 Sep;22(5):677-88. doi: 10.1111/j.1750-3639.2012.00566.x. Epub 2012 Feb 21. PubMed PMID: 22257080.
7: Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, O'Connor MJ, Povirk LF, van Meter T, Valerie K. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009 Oct;8(10):2894-902. doi: 10.1158/1535-7163.MCT-09-0519. Epub 2009 Oct 6. PubMed PMID: 19808981; PubMed Central PMCID: PMC2761990.

Explore Compound Types